7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features both furan and thiophene rings fused with a triazolopyrimidine core. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Furan and Thiophene Rings: These can be introduced via coupling reactions, such as Suzuki or Stille coupling, under specific conditions (e.g., palladium catalysts, specific solvents, and temperatures).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: To reduce costs and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions might target the triazolopyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic processes.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the heterocyclic structure.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential use as antimicrobial agents.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include:
Enzymes: Binding to the active site and inhibiting enzyme activity.
Receptors: Modulating receptor activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(Furan-2-yl)-2-(thiophen-2-yl)pyrimidine
- 7-(Furan-2-yl)-2-(thiophen-2-yl)triazole
Uniqueness
7-(Furan-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of furan, thiophene, and triazolopyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H8N4OS |
---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H8N4OS/c1-3-10(18-7-1)9-5-6-14-13-15-12(16-17(9)13)11-4-2-8-19-11/h1-8H |
InChI Key |
OLNJSWDSMHINSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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